4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one
Description
4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one is a halogen-rich cyclohexadienone derivative featuring bromo and iodo substituents at positions 4 and 2, respectively, and a 4-iodoanilino methylidene group at position 6. The presence of heavy halogens (Br, I) influences its electronic properties, molecular packing, and reactivity.
Properties
CAS No. |
649560-31-6 |
|---|---|
Molecular Formula |
C13H8BrI2NO |
Molecular Weight |
527.92 g/mol |
IUPAC Name |
4-bromo-2-iodo-6-[(4-iodophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H8BrI2NO/c14-9-5-8(13(18)12(16)6-9)7-17-11-3-1-10(15)2-4-11/h1-7,18H |
InChI Key |
UWLPRZFAQZFAPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C(=CC(=C2)Br)I)O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 4-bromoaniline with iodine to form 4-Bromo-2-iodoaniline . This intermediate can then undergo further reactions to introduce the [(4-iodoanilino)methylidene] group, resulting in the final compound.
Industrial Production Methods
Chemical Reactions Analysis
Halogen-Mediated Cross-Coupling Reactions
The bromo and iodo substituents enable participation in transition-metal-catalyzed cross-coupling reactions, which are pivotal in constructing complex organic frameworks:
| Reaction Type | Reagents/Conditions | Products/Outcomes |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, base | Biaryl derivatives via C–Br/C–I bond cleavage |
| Ullmann Coupling | CuI, ligand, amine base | C–N bond formation with amines or aryl partners |
-
Mechanistic Insight : The iodo group undergoes oxidative addition more readily than bromo due to its lower bond dissociation energy, making it the primary site for coupling. Nickel or palladium catalysts facilitate the insertion into the C–X (X = Br, I) bond, followed by transmetallation or nucleophilic attack .
-
Research Findings : In Ni-catalyzed Mizoroki–Heck reactions, analogous halogenated cyclohexadienes undergo cyclization to form stereochemically complex products, suggesting potential for enantioselective transformations .
Cycloaddition Reactions
The conjugated dienone system participates in Diels-Alder reactions, forming six-membered cyclic adducts:
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Thermal (80–100°C), solvent-free | Bicyclic lactone derivatives |
| Tetracyanoethylene | Room temperature, dichloromethane | Electron-deficient cycloadducts |
-
Mechanistic Insight : The electron-deficient cyclohexadienone acts as a diene, reacting with electron-rich or neutral dienophiles. The reaction proceeds via a concerted [4+2] cycloaddition mechanism, stabilized by conjugation with the imine group.
Imine Functional Group Reactivity
The methylidene-anilino (C=N) group undergoes characteristic imine reactions:
| Reaction Type | Reagents/Conditions | Products/Outcomes |
|---|---|---|
| Hydrolysis | H₂O, HCl or H₂SO₄, heat | Cyclohexadienone ketone and 4-iodoaniline |
| Nucleophilic Addition | Grignard reagents (RMgX) | Secondary amines via addition to C=N bond |
-
Research Findings : The imine group’s hydrolysis is pH-dependent, with acidic conditions favoring protonation of the nitrogen and subsequent attack by water. Nucleophilic additions are stereoselective, influenced by the planar geometry of the imine.
Electrophilic Aromatic Substitution
The aromatic ring derived from 4-iodoaniline undergoes electrophilic substitution:
| Reaction Type | Reagents/Conditions | Products/Outcomes |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro-substituted derivatives at para position |
| Halogenation | Cl₂ or Br₂, FeCl₃ catalyst | Di- or trihalogenated products |
-
Mechanistic Insight : The electron-donating iodine substituent directs electrophiles to the para position relative to the amine group. Steric hindrance from the cyclohexadienone moiety may limit substitution at adjacent positions.
Redox Reactions
The cyclohexadienone core participates in reduction and oxidation processes:
| Reaction Type | Reagents/Conditions | Products/Outcomes |
|---|---|---|
| Reduction | NaBH₄, ethanol | Partially saturated cyclohexenone derivatives |
| Oxidation | KMnO₄, acidic conditions | Cleavage to dicarboxylic acid derivatives |
-
Research Findings : Reductive environments (e.g., Mn or Zn) may lead to side products such as protodehalogenation, particularly with aryl iodides .
Biological Interactions
The compound’s halogen atoms facilitate halogen bonding with biological targets:
| Interaction Type | Biological Target | Observed Effect |
|---|---|---|
| Halogen bonding | Enzyme active sites | Inhibition of catalytic activity |
| π-Stacking | DNA/RNA nucleobases | Intercalation or groove binding |
-
Mechanistic Insight : Iodine’s polarizable electron cloud enhances binding affinity to biomolecules, making the compound a candidate for medicinal chemistry studies.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural features, substituents, and properties of the target compound and related derivatives:
Crystallographic and Hydrogen-Bonding Features
- Planarity: Compounds like (6Z)-4-bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one exhibit near-planar geometry (maximum deviation: 0.037 Å for N1), stabilized by intramolecular O–H⋯O bonds . The target compound’s iodo substituents may disrupt planarity due to steric effects.
- Hydrogen Bonding :
- The nitro derivative forms dimeric O–H⋯O hydrogen bonds, creating a 2D network .
- The benzyloxy-chloro analog stabilizes via N–H⋯O and C–H⋯π interactions, confirmed by DFT calculations .
- Halogen interactions (e.g., I⋯I or Br⋯O) in the target compound could enhance thermal stability and crystal density.
Biological Activity
4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with potential biological activities that merit detailed exploration. This article reviews the compound's structure, synthesis, and biological properties, drawing on diverse sources of literature to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 392.03 g/mol. Its structure features multiple halogen substituents and an aniline derivative, which are significant for its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have indicated that halogenated compounds like 4-bromo-2-iodo derivatives exhibit notable antimicrobial activity. For instance, compounds with similar structures have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of bromine and iodine atoms enhances the lipophilicity of the molecule, potentially improving membrane penetration and subsequent antimicrobial efficacy .
Anticancer Activity
Research has demonstrated that certain derivatives of iodinated anilines possess anticancer properties. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines. The mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Specifically, it may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Inhibiting these enzymes could lead to increased bioavailability of certain drugs but also raises concerns regarding toxicity and drug-drug interactions .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler halogenated anilines. The process includes:
- Formation of the Aniline Derivative : Starting from 4-bromoaniline, iodine is introduced through electrophilic substitution.
- Cyclization : The cyclohexadiene framework is constructed via a series of condensation reactions.
- Final Modification : The methylidene group is introduced to complete the structure.
Case Study 1: Antimicrobial Testing
In a controlled study, various concentrations of 4-bromo-2-iodo derivatives were tested against E. coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting a dose-dependent antimicrobial effect.
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties involved treating human breast cancer cell lines with the compound. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis compared to untreated controls, highlighting the potential therapeutic applications in oncology.
Q & A
Basic: How can the condensation reaction for synthesizing this compound be optimized?
Answer:
The synthesis involves a condensation reaction between halogenated aniline and a substituted benzaldehyde derivative. Key steps include:
- Solvent Selection: Ethanol is commonly used for its ability to dissolve polar intermediates and facilitate Schiff base formation .
- Reaction Conditions: Heating under reflux (~78°C) promotes imine bond formation, monitored via TLC or NMR for completion.
- Purification: Recrystallization from ethanol or DCM/hexane mixtures yields pure crystals. Slow cooling enhances crystal quality for X-ray diffraction studies .
- Yield Improvement: Stoichiometric excess of the aldehyde component (1.2–1.5 equiv) compensates for steric hindrance from bulky halogen substituents.
Basic: What are the best practices for solving the crystal structure of this compound?
Answer:
- Data Collection: Use a graphite-monochromated X-ray source (e.g., Mo-Kα radiation) with φ and ω scans to collect high-resolution data. Aim for θmax > 25° to ensure completeness .
- Structure Solution: Employ direct methods (e.g., SHELXS or SHELXD) for phase determination. For challenging cases, dual-space algorithms in SHELXT improve success rates .
- Refinement: Refine anisotropically using SHELXL, with hydrogen atoms added geometrically (riding model) or located via difference Fourier maps. Restraints may be applied to disordered halogen atoms .
- Validation: Check for Rint < 0.05 and R1 < 0.04 for high-quality datasets. Tools like PLATON or WinGX validate geometry and hydrogen-bonding networks .
Advanced: How can intramolecular and intermolecular hydrogen bonding be systematically analyzed?
Answer:
- Intramolecular Bonds: Identify N–H⋯O or O–H⋯O interactions using Fourier difference maps. For example, in analogous compounds, phenolic O–H groups form hydrogen bonds with adjacent carbonyl oxygen atoms (d ≈ 1.8–2.0 Å) .
- Intermolecular Networks: Use Mercury or OLEX2 to visualize packing diagrams. Look for symmetry-related interactions, such as dimeric O–H⋯O bonds (e.g., inversion-related dimers with d(O⋯O) ≈ 2.7 Å) .
- Quantitative Metrics: Calculate hydrogen-bond angles (θ > 150°) and distances (H⋯O < 2.5 Å) using CIF data. Compare with similar halogenated cyclohexadienones to assess steric/electronic effects .
Advanced: How should researchers address contradictions in crystallographic data, such as anomalous bond lengths?
Answer:
- Error Sources: Check for radiation damage (e.g., halogen decay) or absorption effects (correct with SADABS). For iodine atoms, ensure anisotropic displacement parameters (ADPs) are refined without over-constraint .
- Validation Tools: Use checkCIF to flag outliers (e.g., C–I bond lengths deviating >3σ from literature values). Re-examine electron density maps for misplaced atoms .
- Comparative Analysis: Cross-reference bond lengths/angles with structurally similar compounds. For example, C–Br bonds typically range from 1.89–1.93 Å in brominated analogs .
Advanced: How does halogen substitution (Br, I) influence molecular geometry and reactivity?
Answer:
- Steric Effects: Bulky iodine substituents increase torsional strain, flattening the cyclohexadienone ring (e.g., dihedral angles < 5° between aromatic planes) .
- Electronic Effects: Halogens alter electron density at the carbonyl group, affecting reactivity in nucleophilic additions. Iodine’s polarizability enhances π-backbonding, stabilizing the enone system .
- Crystal Packing: Heavy halogens (I) promote halogen⋯halogen contacts (Type I or II) and C–X⋯π interactions, influencing supramolecular assembly .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Bromo- and iodo-compounds may cause severe irritation .
- Ventilation: Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., aldehydes).
- Spill Management: Neutralize spills with activated carbon or vermiculite. Avoid water to prevent halogen release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
